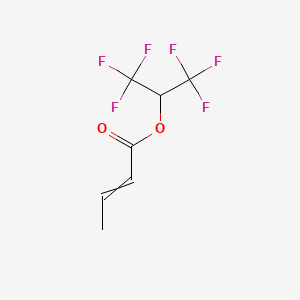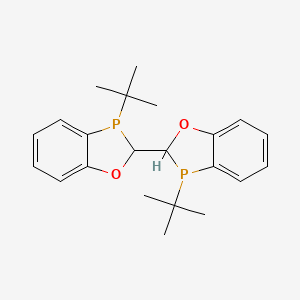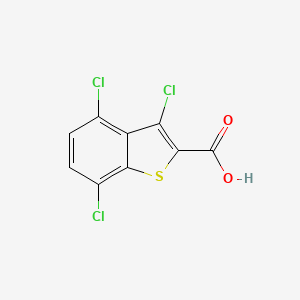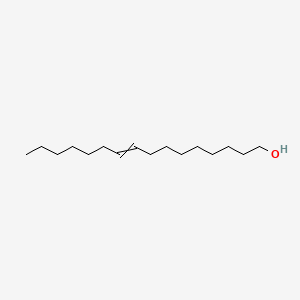
Hexadec-9-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadec-9-en-1-ol, also known as (E)-hexadec-9-en-1-ol, is a long-chain fatty alcohol with the molecular formula C16H32O. It is characterized by a double bond at the 9th position of the hexadecane chain and a hydroxyl group at the terminal carbon. This compound is a colorless liquid at room temperature and is commonly found in various natural sources, including plant waxes and insect pheromones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadec-9-en-1-ol can be synthesized through several methods. One common approach involves the reduction of hexadec-9-enal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced via the hydrogenation of hexadec-9-enal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadec-9-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hexadec-9-enal or hexadec-9-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form hexadecan-1-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions
Major Products Formed
Oxidation: Hexadec-9-enal, hexadec-9-enoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Hexadec-9-enyl chloride, hexadec-9-enyl bromide
Applications De Recherche Scientifique
Hexadec-9-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pheromones and surfactants.
Biology: It serves as a model compound for studying the behavior of long-chain fatty alcohols in biological systems.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is utilized in the production of cosmetics, fragrances, and lubricants due to its emollient properties .
Mécanisme D'action
The mechanism of action of hexadec-9-en-1-ol involves its interaction with cellular membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function. Additionally, its hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Hexadec-9-en-1-ol can be compared with other long-chain fatty alcohols, such as:
Hexadecan-1-ol: Lacks the double bond at the 9th position, making it more saturated and less reactive in certain chemical reactions.
Octadec-9-en-1-ol: Has a longer carbon chain with a double bond at the 9th position, resulting in different physical and chemical properties.
Dodec-9-en-1-ol: Has a shorter carbon chain with a double bond at the 9th position, affecting its solubility and reactivity .
This compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C16H32O |
|---|---|
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
hexadec-9-en-1-ol |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3 |
Clé InChI |
LBIYNOAMNIKVKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


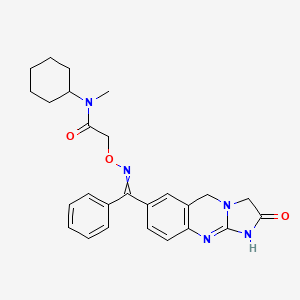
![3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid](/img/structure/B13387013.png)
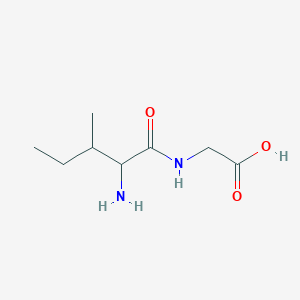
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
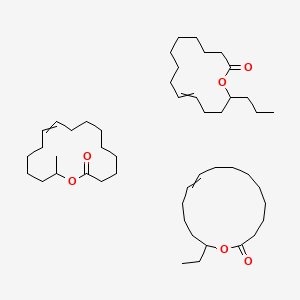
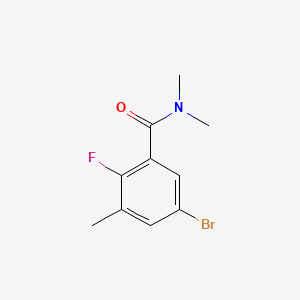
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
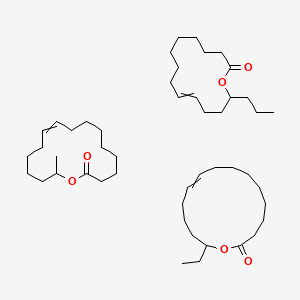
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
